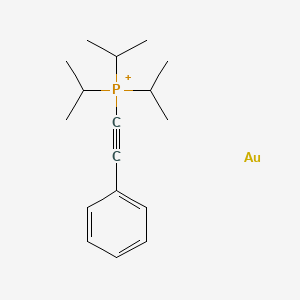![molecular formula C13H20OSi B14370173 Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane CAS No. 90270-50-1](/img/structure/B14370173.png)
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3-methylbut-3-en-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane typically involves the reaction of phenylsilane with 3-methylbut-3-en-2-ol in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and dimethyl groups contribute to the compound’s stability and reactivity, enabling it to interact with different substrates and catalysts.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Lacks the 3-methylbut-3-en-2-yloxy group, making it less versatile in certain applications.
Trimethylphenylsilane: Contains an additional methyl group, which can affect its reactivity and applications.
Uniqueness
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
CAS No. |
90270-50-1 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
dimethyl-(3-methylbut-3-en-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)12(3)14-15(4,5)13-9-7-6-8-10-13/h6-10,12H,1H2,2-5H3 |
InChI Key |
RXUUFXXEQHIATO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)O[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


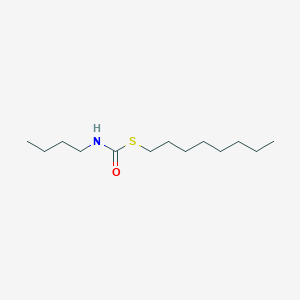
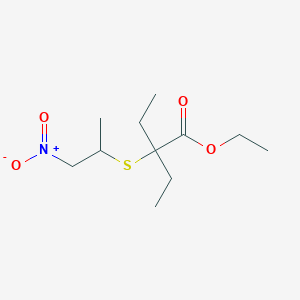
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
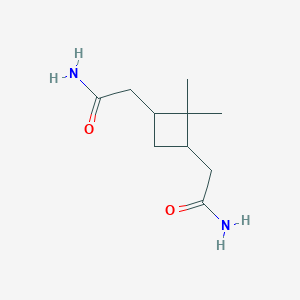
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
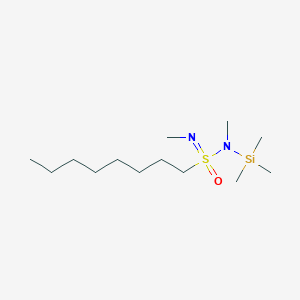
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
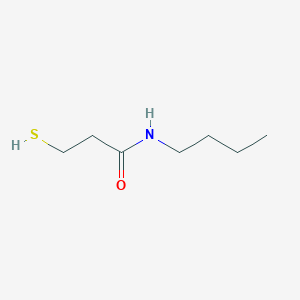
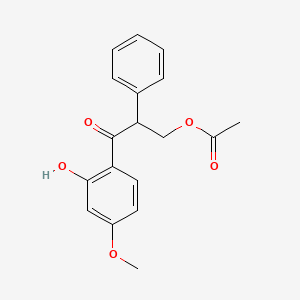
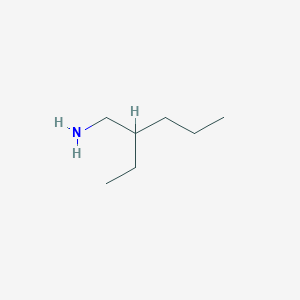
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

